Enhanced Stability and Yield in Suzuki-Miyaura Cross-Coupling vs. Pyridine-2-boronic Acids
While direct quantitative data for 5-fluoropyridine-2-sulfinic acid is limited, strong class-level evidence demonstrates that pyridine-2-sulfinates are superior nucleophilic coupling partners compared to the corresponding pyridine-2-boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Pyridine-2-boronic acids are notoriously difficult to prepare, exhibit poor stability, and lead to low reaction efficiency, often failing entirely with 2-substituted pyridines [1]. In contrast, pyridine-2-sulfinates are stable, readily prepared, and achieve high yields [1]. For example, unsubstituted pyridine-2-sulfinate delivered the coupled product in excellent yields with both bromo- and chloro-coupling partners [1]. By extension, the fluorinated derivative is expected to provide a similarly robust and reliable coupling platform, avoiding the pitfalls associated with boronic acid analogs.
| Evidence Dimension | Coupling Efficiency and Stability |
|---|---|
| Target Compound Data | Not directly quantified; inferred to be high-yielding and stable based on class behavior. |
| Comparator Or Baseline | Pyridine-2-boronic acids: Difficult to prepare, unstable, low reaction efficiency [1]. |
| Quantified Difference | Pyridine-2-sulfinates are generally more stable and provide high yields, in contrast to the often low and unreliable yields of pyridine-2-boronic acids [1]. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions (e.g., Pd(OAc)₂, PCy₃, K₂CO₃, 1,4-dioxane, 150 °C) [1]. |
Why This Matters
This matters because the unreliability of pyridine-2-boronic acids is a well-documented bottleneck in medicinal chemistry synthesis, and using a sulfinate alternative provides a more robust and predictable pathway to complex arylpyridines.
- [1] Markovic, T., & Willis, M. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. View Source
